2,6-difluoro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
2,6-Difluoro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole moiety. The compound’s structure includes a benzothiazole ring system substituted with methoxy and methyl groups, along with a 2,6-difluorobenzamide group. Benzothiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2,6-difluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-20-14-11(22-2)7-4-8-12(14)23-16(20)19-15(21)13-9(17)5-3-6-10(13)18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAVUCFIAJZYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method starts with the preparation of 2,6-difluorobenzamide, which can be synthesized by the hydrolysis of 2,6-difluorobenzonitrile . The benzothiazole moiety can be introduced through a cyclization reaction involving appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, leading to a diverse range of derivatives.
Scientific Research Applications
2,6-Difluoro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
GSK-5503A and GSK-7975A
These pyrazole-containing benzamides (developed by GlaxoSmithKline) share the 2,6-difluorobenzamide core but differ in substituents:
Key Differences :
- The target compound replaces the pyrazole with a benzothiazole ring, which may alter electronic properties and steric hindrance.
- The trifluoromethyl group in GSK-7975A increases lipophilicity, whereas the methoxy group in the target compound may enhance solubility.
Sulfur-Containing Benzamide Analogs
Compound L11 and L12
These analogs (from ) possess sulfur-containing side chains:
- L11 : 2,6-Difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide.
- L12 : 2,6-Difluoro-N-(1-phenyl-3-(phenylthio)propan-2-yl)benzamide.
Comparison :
Trifluoromethyl-Substituted Analogs
Compound from
2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide (C₁₈H₁₂F₅N₃O₂) contains a trifluoromethyl group, which is absent in the target compound.
Impact of Substituents :
- The trifluoromethyl group in ’s compound enhances electron-withdrawing effects and metabolic resistance, while the methoxy group in the target compound may act as a hydrogen bond acceptor .
Molecular Properties
Pharmacological and Physicochemical Insights
- Benzothiazole vs.
- Fluorine Effects : The 2,6-difluoro substitution in all analogs improves membrane permeability and resistance to oxidative metabolism.
Patent and Application Context
- European Patent (EP 3 532 474 B1) : Highlights benzamide derivatives with triazolo and oxazepine rings, emphasizing the versatility of the benzamide scaffold in drug design. The target compound’s benzothiazole system may offer unique intellectual property advantages .
Biological Activity
The compound 2,6-difluoro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative belonging to the benzamide and benzothiazole classes. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a benzamide moiety substituted with a difluorobenzene group and a methoxy-containing benzothiazole unit.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, which are structurally related to our compound. For instance, benzothiazole derivatives have shown significant activity against various cancer cell lines. One study reported that certain benzothiazole derivatives exhibited IC50 values ranging from to against human colon cancer (HT29) and breast cancer (MDA-MB-231) cell lines . This suggests that the structural features present in this compound may confer similar anticancer properties.
Antitubercular Activity
In the context of infectious diseases, particularly tuberculosis (TB), compounds with similar scaffolds have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. A related study found that certain substituted benzamides demonstrated IC50 values between and against M. tuberculosis H37Ra . This indicates a promising avenue for exploring the antitubercular potential of this compound.
Structure–Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by their structural modifications. Key factors include:
- Substitution patterns : The presence of electron-withdrawing or electron-donating groups can significantly affect potency.
- Hydrogen bonding : Compounds that can engage in hydrogen bonding often demonstrate enhanced biological activity due to improved interactions with biological targets .
A comparative analysis of various derivatives suggests that modifications at the 4-position of the benzothiazole ring enhance anticancer activity .
Case Studies
- Anticancer Study : A derivative structurally similar to this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of against breast cancer cells .
- Antitubercular Study : In another investigation focusing on TB treatment strategies, compounds derived from similar scaffolds were evaluated for their inhibitory concentrations against M. tuberculosis. The most promising candidates showed IC90 values indicative of strong potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
